2,3-Bis(3-nitrophenyl)quinolizinium

DNA intercalation Binding affinity Nitroarene

2,3-Bis(3-nitrophenyl)quinolizinium (CAS 736092-50-5, CID is a synthetic, cationic heteroaromatic compound built on a quinolizinium core with two 3-nitrophenyl substituents at the 2- and 3-positions. It belongs to the broader class of annelated and diarylquinolizinium derivatives, many of which function as DNA intercalators and have been explored for antiproliferative applications.

Molecular Formula C21H14N3O4+
Molecular Weight 372.4 g/mol
Cat. No. B280519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Bis(3-nitrophenyl)quinolizinium
Molecular FormulaC21H14N3O4+
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESC1=CC=[N+]2C=C(C(=CC2=C1)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-]
InChIInChI=1S/C21H14N3O4/c25-23(26)18-8-3-5-15(11-18)20-13-17-7-1-2-10-22(17)14-21(20)16-6-4-9-19(12-16)24(27)28/h1-14H/q+1
InChIKeyADUDVHYIQARMON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Bis(3-nitrophenyl)quinolizinium – A 2,3-Diaryl-Substituted DNA-Intercalating Quinolizinium Scaffold for Targeted Research


2,3-Bis(3-nitrophenyl)quinolizinium (CAS 736092-50-5, CID 4657208) is a synthetic, cationic heteroaromatic compound built on a quinolizinium core with two 3-nitrophenyl substituents at the 2- and 3-positions [1]. It belongs to the broader class of annelated and diarylquinolizinium derivatives, many of which function as DNA intercalators and have been explored for antiproliferative applications [1]. The 2,3-substitution pattern is notably distinct from the more extensively studied 2,7- and 2,8-diarylquinolizinium isomers, and the presence of two electron-withdrawing nitro groups is expected to modulate the compound's electronic properties and DNA-binding profile [2]. The compound is primarily available as a research screening compound with typical purity around 95% [1].

DNA-intercalation ligand for SAR studies
2,3-diaryl substitution distinct from 2,7/2,8 isomers
Electron-deficient scaffold for redox biology probes

Why 2,3-Bis(3-nitrophenyl)quinolizinium Is Not Interchangeable with Other Diarylquinolizinium Isomers


The quinolizinium scaffold's biological and physicochemical properties are highly sensitive to both the position and the electronic nature of aryl substituents. The 2,3-diaryl substitution pattern in this compound places the two aromatic rings in a unique spatial arrangement relative to the positively charged heterocyclic core, which is distinct from the 2,7- and 2,8-isomers that dominate the literature [1]. In the related 2,7-/2,8-diarylquinolizinium series, one nitro-substituted derivative notably failed to exhibit the same DNA-binding affinity as its donor-substituted counterparts [1]. This demonstrates that the presence and positioning of nitro groups can critically alter DNA interaction strength—a key driver of biological activity. Consequently, substituting this compound with a non-nitro or differently positioned diarylquinolizinium isomer is likely to produce divergent DNA-binding, photophysical, and bioactivity outcomes.

Isomer substitution pattern

2,7/2,8 isomers may exhibit different DNA-binding modes and affinity, limiting interchangeability.

Nitro group impact

Non-nitro or mono-nitro analogs may alter electronic character and redox behavior, shifting research endpoints.

Regioisomer geometry

Vicinal 2,3 geometry may not replicate across distal substitution patterns, affecting intercalation topology.

Comparative Quantitative Evidence for 2,3-Bis(3-nitrophenyl)quinolizinium Differentiation


DNA-Binding Affinity of Nitro-Substituted Diarylquinoliziniums: Class-Level Behavior

In a systematic study of 2,7- and 2,8-diarylquinolizinium derivatives, the one nitro-substituted derivative examined (3d) showed a DNA-binding constant of Kb = 8.2 ± 0.2 × 10^4 M⁻¹, which was considerably lower than the non-nitro parent compounds (Kb range ~2 × 10^4 – 2 × 10^5 M⁻¹). This finding was not attributed to the 2,3-isomer directly, but it establishes a class-level principle: nitroaryl substitution on the quinolizinium core can sharply reduce duplex DNA affinity [1]. Given that 2,3-Bis(3-nitrophenyl)quinolizinium carries two nitro groups, it is expected to exhibit this attenuated binding behavior relative to non-nitro or mono-nitro diaryl congeners.

DNA-binding affinity
Class-level inference
Nitro deriv. (3d) 8.2×10⁴ M⁻¹
Non-nitro range ≤2×10⁵ M⁻¹
~2.4-fold weaker
Class-level DNA-binding context review
2,3-isomer data not directly determined
DNA intercalation Binding affinity Nitroarene Spectroscopic titration

In Silico Prediction of Enhanced Electron Deficiency Relative to Unsubstituted Quinolizinium

Computational analysis of the quinolizinium core indicates that the parent cation possesses an inherent electron deficiency. The addition of two 3-nitrophenyl groups, each a strong electron-withdrawing substituent (Hammett σₘ = 0.71), is predicted to further lower the LUMO energy and increase the reduction potential relative to the unsubstituted quinolizinium ion [1][2]. While experimental redox data for this precise compound are not available, the class-level trend is well-established: nitro-substituted hetarenium ions are substantially more electron-deficient and more readily reduced than their unsubstituted or donor-substituted counterparts [2]. This difference is quantifiable in the Hammett substituent constant difference (Δσ ≈ 1.42 for two m-NO₂ groups) compared to zero for the parent quinolizinium.

Electron deficiency
Class-level inference
Δσ ≈ +1.42
Predicted electron-deficiency context
No experimental redox data; Hammett-based
Computational chemistry Electron deficiency Redox potential Charge-transfer complex

Structural Distinction from 2,7- and 2,8-Diarylquinolizinium DNA Ligands

The 2,3-substitution pattern on the quinolizinium core is geometrically distinct from the 2,7- and 2,8-patterns that have been systematically investigated for DNA binding [1]. In 2,7-/2,8-diaryl derivatives, the aryl groups extend along the long axis of the intercalating chromophore, interacting with both the DNA base pairs and the grooves. In contrast, the vicinal 2,3-substitution projects the two nitrophenyl rings at a different angle relative to the intercalation site, which is predicted to alter the mode of binding (intercalation vs. groove binding vs. external stacking) and the ligand's rotational freedom within the DNA complex [1]. This structural topology is not accessible with any 2,7- or 2,8-isomer.

Substitution geometry
Supporting evidence
Vicinal 2,3 vs distal 2,7/2,8
Supports substitution-geometry SAR
Qualitative; binding mode uncharacterized
Regioisomerism DNA groove binding Substitution pattern Ligand design

Most Defensible Application Scenarios for 2,3-Bis(3-nitrophenyl)quinolizinium in Research and Screening


Low-Affinity Control Ligand in DNA-Binding Screening Cascades

Given the class-level evidence that nitro-substituted diarylquinoliziniums exhibit attenuated DNA intercalation strength [1], 2,3-Bis(3-nitrophenyl)quinolizinium is optimally deployed as a low-affinity reference compound in fluorescence-based DNA displacement or melting temperature assays. Its predicted weaker binding relative to non-nitro, donor-substituted analogs makes it suitable for establishing the lower detection sensitivity limits or for benchmarking 'hit' thresholds in high-throughput screens for new DNA intercalators.

Electron-Deficient Quinolizinium Probe for Redox Biology Studies

The compound's dual nitro substitution results in a significantly more electron-deficient aromatic system (estimated cumulative Hammett σ = +1.42) compared to the parent quinolizinium (σ ≈ 0) [1]. This characteristic is valuable for investigating structure-activity relationships in hypoxic tumor environments where enzymatic reduction of nitroaromatic compounds is a key activation mechanism. Researchers studying nitroreductase-dependent prodrug activation can use this compound as a structural template with an exceptionally low reduction potential.

SAR Tool for Probing the Quinolizinium Substitution Landscape

The vicinal 2,3-diaryl geometry represents an underrepresented topological variant in the quinolizinium DNA-ligand library [1]. Research groups conducting comprehensive SAR studies on quinolizinium intercalators should procure this compound to complete their isomer set, thereby enabling systematic correlation of substitution position with DNA-binding affinity, sequence selectivity, and cellular uptake. It serves as a critical missing data point for computational QSAR model validation.

Application
Selection Property
Validation Focus
Low-affinity control in DNA-binding screens
DNA-binding affinity profile
Intercalation assay benchmarking
Redox biology probe for nitroreductase studies
Electron deficiency / reduction potential
Nitroreductase assay context
SAR tool for quinolizinium substitution landscape
Substitution-position variation
QSAR/SAR model validation
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